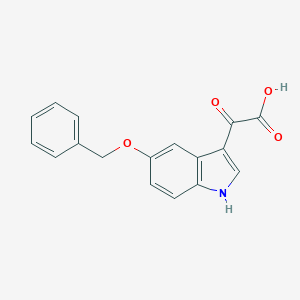

5-Benzyloxyindole 3-Glyoxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c19-16(17(20)21)14-9-18-15-7-6-12(8-13(14)15)22-10-11-4-2-1-3-5-11/h1-9,18H,10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSKVXZVSAPWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of 5-Benzyloxyindole-3-glyoxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and key identifiers of 5-Benzyloxyindole-3-glyoxylic acid, a significant heterocyclic compound utilized in the synthesis of various indole derivatives with potential therapeutic applications.

Molecular Structure and Chemical Identity

5-Benzyloxyindole-3-glyoxylic acid is a derivative of indole, characterized by a benzyloxy group at the 5-position and a glyoxylic acid moiety at the 3-position of the indole ring. This substitution pattern imparts specific chemical properties that make it a valuable intermediate in medicinal chemistry.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| Chemical Name | 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetic acid | [1][2] |

| Synonyms | 5-Benzyloxyindole-3-glyoxylic acid, 2-Oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetic acid | [1] |

| CAS Number | 101601-00-7 | [2] |

| Molecular Formula | C₁₇H₁₃NO₄ | [1][2] |

| Molecular Weight | 295.29 g/mol | [1] |

| Appearance | Solid | [2] |

Experimental Data

While specific experimental data for 5-Benzyloxyindole-3-glyoxylic acid is not widely published in readily accessible literature, data for its precursor, 5-Benzyloxyindole, is available and provides context for its chemical nature.

Properties of 5-Benzyloxyindole:

| Property | Value | Source(s) |

| CAS Number | 1215-59-4 | [3][4] |

| Molecular Formula | C₁₅H₁₃NO | [3][4] |

| Molecular Weight | 223.27 g/mol | [3][4] |

| Melting Point | 100-104 °C | [4] |

| Appearance | Powder | [4] |

Conceptual Experimental Protocols

The synthesis of 5-Benzyloxyindole-3-glyoxylic acid is conceptually approached through a Friedel-Crafts acylation of 5-benzyloxyindole, followed by hydrolysis. The following protocols are based on established chemical principles for such transformations.

Synthesis of 5-Benzyloxyindole-3-glyoxylic acid

This synthesis involves a two-step process starting from 5-benzyloxyindole.

Step 1: Acylation of 5-Benzyloxyindole

The first step is a Friedel-Crafts acylation reaction where 5-benzyloxyindole is reacted with oxalyl chloride. This reaction typically proceeds without the need for a strong Lewis acid catalyst due to the high nucleophilicity of the indole ring at the C3 position.[5]

-

Materials: 5-Benzyloxyindole, Oxalyl chloride, Anhydrous diethyl ether.

-

Procedure:

-

A solution of 5-benzyloxyindole in anhydrous diethyl ether is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

A solution of oxalyl chloride in anhydrous diethyl ether is added dropwise to the cooled indole solution with continuous stirring.

-

The reaction mixture is stirred at a low temperature for a specified period to allow for the formation of the intermediate, 5-benzyloxyindole-3-glyoxylyl chloride.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude glyoxylyl chloride intermediate.

-

Step 2: Hydrolysis of the Acyl Chloride Intermediate

The crude 5-benzyloxyindole-3-glyoxylyl chloride is then hydrolyzed to the corresponding carboxylic acid.

-

Materials: Crude 5-benzyloxyindole-3-glyoxylyl chloride, Water, Base (e.g., sodium hydroxide solution).

-

Procedure:

-

The crude acyl chloride is carefully treated with water or a dilute aqueous base.

-

The mixture is stirred until the hydrolysis is complete, which can be monitored by the disappearance of the acyl chloride.

-

The aqueous solution is then acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the 5-Benzyloxyindole-3-glyoxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

-

Characterization Methods

The synthesized 5-Benzyloxyindole-3-glyoxylic acid would be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical structure, confirming the positions of the substituents on the indole ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the indole and carboxylic acid moieties.

-

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

-

Melting Point Analysis: The melting point of the purified product would be determined to assess its purity.

Logical Relationship of Molecular Identifiers

The following diagram illustrates the logical flow from the core chemical structure to its various identifiers.

Caption: Relationship between the molecular structure and key chemical identifiers.

References

- 1. echemi.com [echemi.com]

- 2. 5-Benzyloxyindole 3-Glyoxylic Acid | CymitQuimica [cymitquimica.com]

- 3. 5-Benzyloxyindole | C15H13NO | CID 14624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-苄氧基吲哚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide on the Potential Mechanisms of Action of 5-Benzyloxyindole-3-Glyoxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyloxyindole-3-glyoxylic acid is an indole derivative with a structure that suggests potential therapeutic applications. While direct studies on its specific mechanism of action are not extensively documented in publicly available literature, the broader family of indole-3-glyoxylic acid and indole-3-glyoxylamide derivatives has been the subject of significant research. These investigations have primarily elucidated two distinct and compelling mechanisms of action: inhibition of phospholipase A2 (PLA2) and disruption of tubulin polymerization. This technical guide synthesizes the existing knowledge on these two pathways, presenting them as the most probable mechanisms of action for 5-benzyloxyindole-3-glyoxylic acid. We provide a comprehensive overview of the signaling pathways, quantitative data from related compounds, detailed hypothetical experimental protocols for mechanism elucidation, and visualizations to facilitate a deeper understanding for research and drug development professionals.

Introduction

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] 5-Benzyloxyindole-3-glyoxylic acid, a member of this class, possesses functional groups that suggest its potential to interact with various biological targets. This guide explores the two most likely mechanisms of action for this compound based on extensive research into structurally similar indole derivatives: inhibition of the inflammatory enzyme phospholipase A2 and interference with the cytoskeletal protein tubulin.

Potential Mechanism of Action 1: Phospholipase A2 (PLA2) Inhibition

Phospholipase A2 (PLA2) enzymes are critical players in the inflammatory cascade, responsible for the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[2] Inhibition of PLA2 is a key strategy in the development of anti-inflammatory drugs.[2] A substantial body of evidence indicates that indole derivatives are effective inhibitors of various PLA2 isoforms.[2][3]

The PLA2 Signaling Pathway and the Role of Indole Inhibitors

The activation of PLA2 initiates a signaling cascade that leads to inflammation. Indole-based inhibitors are thought to competitively bind to the active site of PLA2, preventing the binding of its phospholipid substrate and thereby halting the downstream production of inflammatory molecules.[4]

Caption: Figure 1: Phospholipase A2 (PLA2) Signaling Pathway and Site of Inhibition.

Quantitative Data for Indole-Based PLA2 Inhibitors

While specific IC50 values for 5-benzyloxyindole-3-glyoxylic acid are not available, data from related indole derivatives highlight their potential as PLA2 inhibitors.

| Compound Class | Specific Compound Example | PLA2 Isoform | Reported IC50 | Reference |

| Indole-3-acetamides | Indole-3-acetamide derivatives | hnps-PLA2 | Sub-micromolar to low micromolar | [5] |

| Indole Isoxazoles | Compound 24 | sPLA2 | 10.23 µM | [3] |

| Indole Acetic/Butyric Acids | Indoleacetic acid (IAA), Indolebutyric acid (IBA) | ppsPLA2 | Competitive Inhibitors | [4] |

| Indole Carboxamides | Varespladib (A-002) | sPLA2-IIA, V, X | Nanomolar range | [3][6] |

Experimental Protocol for Determining PLA2 Inhibition

Objective: To determine if 5-benzyloxyindole-3-glyoxylic acid inhibits human nonpancreatic secretory phospholipase A2 (hnps-PLA2) activity.

Materials:

-

Recombinant human nonpancreatic secretory phospholipase A2 (hnps-PLA2)

-

Fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM CaCl2)

-

5-Benzyloxyindole-3-glyoxylic acid

-

Known PLA2 inhibitor (positive control, e.g., varespladib)

-

DMSO (vehicle)

-

96-well microplate reader with fluorescence detection

Procedure:

-

Prepare a stock solution of 5-benzyloxyindole-3-glyoxylic acid in DMSO.

-

Serially dilute the compound in assay buffer to create a range of test concentrations.

-

In a 96-well plate, add the diluted compound, the positive control, or vehicle control (DMSO in assay buffer).

-

Add the fluorescently labeled phospholipid substrate to each well.

-

Initiate the reaction by adding hnps-PLA2 to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the increase in fluorescence intensity resulting from the hydrolysis of the substrate.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Potential Mechanism of Action 2: Tubulin Polymerization Inhibition

An alternative and equally plausible mechanism of action for indole-3-glyoxylic acid derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy.[7] Several indole-3-glyoxylamide derivatives have demonstrated potent anti-proliferative activity by inhibiting tubulin polymerization.[7][8]

Microtubule Dynamics and the Impact of Indole-Based Inhibitors

Microtubules undergo constant cycles of polymerization (growth) and depolymerization (shrinkage). This dynamic instability is crucial for their function, particularly during the formation of the mitotic spindle in cell division. Indole-3-glyoxylamides have been shown to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[7]

Caption: Figure 2: Microtubule Dynamics and Inhibition by Indole Derivatives.

Quantitative Data for Indole-Based Tubulin Polymerization Inhibitors

Numerous indole-3-glyoxylamide derivatives have been synthesized and evaluated for their cytotoxic and tubulin polymerization inhibitory activities.

| Compound Class | Specific Compound Example | Activity | Reported IC50 / Effect | Reference |

| Indole-3-glyoxylamides | C5-tethered derivatives | Cytotoxicity (DU145 cells) | 140 nM | [7] |

| Indole-3-glyoxylamides | Thiazole-linked derivatives | Tubulin Polymerization Inhibition | 68.5% inhibition | [1] |

| Indole-3-glyoxylamides | Indibulin (D-24851) | Cytotoxicity (various cancer cells) | Low nanomolar range | [7] |

Experimental Protocol for Determining Tubulin Polymerization Inhibition

Objective: To assess the effect of 5-benzyloxyindole-3-glyoxylic acid on in vitro tubulin polymerization.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Glycerol

-

5-Benzyloxyindole-3-glyoxylic acid

-

Known tubulin polymerization inhibitor (e.g., colchicine)

-

Known tubulin polymerization promoter (e.g., paclitaxel)

-

Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

-

Prepare a stock solution of 5-benzyloxyindole-3-glyoxylic acid in DMSO.

-

On ice, add polymerization buffer, GTP, and various concentrations of the test compound, positive control (colchicine), or vehicle control to microcuvettes.

-

Add purified tubulin to each cuvette and mix gently.

-

Place the cuvettes in the spectrophotometer and equilibrate to 37°C.

-

Monitor the change in absorbance at 340 nm over time (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.

-

Compare the polymerization curves of the compound-treated samples to the control samples.

-

Calculate the percentage of inhibition of tubulin polymerization at a specific time point.

-

Determine the IC50 value for the inhibition of tubulin polymerization.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To definitively determine the mechanism of action of 5-benzyloxyindole-3-glyoxylic acid, a systematic experimental approach is required.

Caption: Figure 3: Experimental Workflow for Elucidating the Mechanism of Action.

Conclusion

Based on the available scientific literature for structurally related compounds, 5-benzyloxyindole-3-glyoxylic acid has the potential to act through at least two distinct and therapeutically relevant mechanisms: the inhibition of phospholipase A2 and the inhibition of tubulin polymerization. The former suggests its utility as an anti-inflammatory agent, while the latter points towards its potential as an anticancer therapeutic. The experimental protocols and workflow outlined in this guide provide a clear path for researchers to elucidate the precise mechanism of action of this promising compound. Further investigation is warranted to fully characterize its biological activity and therapeutic potential.

References

- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic and natural inhibitors of phospholipases A2: their importance for understanding and treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactions of selected indole derivatives with phospholipase A₂: in silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajprd.com [ajprd.com]

- 8. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Indole-3-Glyoxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-glyoxylic acid, a pivotal molecule in the landscape of biochemistry and pharmaceutical development, has a rich history rooted in early 20th-century synthetic chemistry. This technical guide provides an in-depth exploration of its discovery, historical synthesis, and evolution into a cornerstone for the development of novel therapeutics. We present a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and a look into the intricate signaling pathways modulated by its derivatives, particularly in the context of cancer therapy.

Discovery and Historical Context

The first documented synthesis of indolyl-3-glyoxylic acid was reported by J. W. Baker in 1940, marking a significant milestone in the exploration of indole chemistry.[1] This pioneering work laid the foundation for future investigations into the reactivity of the indole nucleus and the biological activities of its derivatives. Initially explored within the realm of plant growth regulators and biochemical intermediates, the true potential of indole-3-glyoxylic acid and its analogs in medicinal chemistry began to be realized in the subsequent decades.[2] Today, this compound is recognized as a versatile precursor for a myriad of bioactive molecules, with applications ranging from agriculture to oncology.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of indole-3-glyoxylic acid is essential for its application in research and drug development. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | [2][3] |

| Molecular Weight | 189.17 g/mol | [2][3][4] |

| IUPAC Name | 2-(1H-indol-3-yl)-2-oxoacetic acid | [3][4] |

| CAS Number | 1477-49-2 | [2][3] |

| Melting Point | 217 °C (decomposes) | |

| Appearance | Yellow solid | [2] |

| pKa | ~4-5 (estimated for carboxylic acid) | |

| Solubility | Soluble in DMF, DMSO, methanol | [5] |

Spectroscopic Data

The structural elucidation of indole-3-glyoxylic acid is confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.

| Technique | Key Data | Source |

| ¹H NMR | (DMSO-d₆, 400 MHz) δ 12.45 (s, 1H, NH), 8.35 (s, 1H, H2), 8.15 (d, J=7.8 Hz, 1H, H4), 7.55 (d, J=8.1 Hz, 1H, H7), 7.25 (t, J=7.6 Hz, 1H, H6), 7.20 (t, J=7.5 Hz, 1H, H5). | [6] |

| ¹³C NMR | (DMSO-d₆, 100 MHz) δ 185.2 (C=O, ketone), 166.8 (C=O, acid), 137.9 (C7a), 134.1 (C2), 126.5 (C3a), 124.0 (C6), 122.8 (C4), 121.5 (C5), 112.9 (C7), 109.8 (C3). | [3] |

| IR (KBr) | ν (cm⁻¹) 3400 (N-H), 3200-2500 (O-H), 1720 (C=O, acid), 1650 (C=O, ketone), 1540, 1460. | [3] |

| Mass Spec. (EI) | m/z (%) 189 (M⁺, 28), 144 (100), 116 (21), 89 (18). | [7][8] |

Experimental Protocols

The synthesis of indole-3-glyoxylic acid can be achieved through various methods. Here, we provide a representative protocol based on the Friedel-Crafts acylation of indole.

Synthesis of Indole-3-glyoxylic Acid

Materials:

-

Indole

-

Oxalyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Pyridine (optional, as a catalyst)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ice bath

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole (1 equivalent) in anhydrous diethyl ether or THF. Cool the solution to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of oxalyl chloride (1.1 equivalents) in the same anhydrous solvent to the cooled indole solution via the dropping funnel over a period of 30-60 minutes with continuous stirring. A precipitate, the indol-3-ylglyoxylyl chloride, will form. A small amount of pyridine can be added to catalyze the reaction.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (indole) is consumed.

-

Hydrolysis: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of an aqueous solution of sodium hydroxide (2.5 equivalents) while maintaining the temperature at 0 °C.

-

Work-up: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete hydrolysis of the acid chloride. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers.

-

Acidification and Precipitation: Cool the combined aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A yellow precipitate of indole-3-glyoxylic acid will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Safety Precautions: Oxalyl chloride is corrosive and toxic; handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Biological Significance and Signaling Pathways

While indole-3-glyoxylic acid itself has applications in various biological studies, its derivatives, particularly the indolylglyoxylamides, have garnered significant attention in drug discovery, primarily for their potent anticancer properties.[9][10]

Tubulin Polymerization Inhibition

A primary mechanism of action for many anticancer indole-3-glyoxylamide derivatives is the inhibition of tubulin polymerization.[9][10][11] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[11] This disruption leads to cell cycle arrest in the G2/M phase, preventing cell division and ultimately inducing apoptosis (programmed cell death) in cancer cells.[9][12]

Modulation of PI3K/Akt/mTOR/NF-κB Signaling

Indole compounds, in a broader context, have been shown to modulate critical intracellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[13][14] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Furthermore, indole derivatives can influence the downstream nuclear factor-kappa B (NF-κB) signaling, which plays a key role in inflammation, immunity, and cell survival.[13] The inhibition of these pathways can contribute to the anticancer effects of these compounds by reducing cell proliferation and survival.

Conclusion

From its initial synthesis over eight decades ago, indole-3-glyoxylic acid has evolved from a chemical curiosity to a molecule of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated remarkable potential as anticancer agents, primarily through the inhibition of tubulin polymerization and the modulation of key cellular signaling pathways. This guide has provided a comprehensive technical overview of its history, properties, synthesis, and biological significance, underscoring its enduring importance for researchers and scientists in the ongoing quest for novel and effective therapeutics.

References

- 1. 100. Syntheses in the indole series. Part I. Synthesis of indolyl-3-glyoxylic acid and of r-3-indolylglycine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Indole-3-glyoxylic acid | C10H7NO3 | CID 73863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for 3-Indoleglyoxylic acid (HMDB0242143) [hmdb.ca]

- 5. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-3-glyoxylic acid(1477-49-2) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajprd.com [ajprd.com]

- 10. Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of thiazole linked indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Properties of 5-Benzyloxyindole-3-Glyoxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Benzyloxyindole-3-glyoxylic acid, a key intermediate in the synthesis of various biologically active indole derivatives. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a combination of data for closely related analogs and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Chemical Structure and Properties

5-Benzyloxyindole-3-glyoxylic acid is a derivative of indole with a benzyloxy group at the 5-position and a glyoxylic acid moiety at the 3-position.

Table 1: General Properties of 5-Benzyloxyindole-3-Glyoxylic Acid

| Property | Value |

| Molecular Formula | C₁₇H₁₃NO₄ |

| Molecular Weight | 295.29 g/mol |

| Appearance | Expected to be a solid |

| IUPAC Name | 2-(5-(benzyloxy)-1H-indol-3-yl)-2-oxoacetic acid |

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for 5-Benzyloxyindole-3-glyoxylic acid and its close analogs.

Table 2: Predicted ¹H NMR Spectral Data for 5-Benzyloxyindole-3-Glyoxylic Acid

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~11.5 | br s | 1H | Indole N-H |

| ~8.2 | s | 1H | H-2 |

| ~7.6 | d | 1H | H-4 |

| ~7.5-7.3 | m | 5H | Phenyl H of benzyl |

| ~7.2 | d | 1H | H-7 |

| ~7.1 | dd | 1H | H-6 |

| ~5.2 | s | 2H | -CH₂- (benzyl) |

Table 3: Predicted ¹³C NMR Spectral Data for 5-Benzyloxyindole-3-Glyoxylic Acid

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Assignment |

| ~185 | C=O (keto) |

| ~165 | C=O (acid) |

| ~155 | C-5 |

| ~138 | C-7a |

| ~137 | Quaternary Phenyl C of benzyl |

| ~132 | C-3a |

| ~129-128 | Phenyl CH of benzyl |

| ~125 | C-2 |

| ~115 | C-3 |

| ~113 | C-6 |

| ~112 | C-7 |

| ~103 | C-4 |

| ~70 | -CH₂- (benzyl) |

Table 4: IR and Mass Spectrometry Data for Indole-3-Glyoxylic Acid Analogs

| Spectroscopic Technique | Compound | Key Data |

| IR Spectroscopy | Indole-3-glyoxylic acid | Broad O-H stretch (~3400-2500 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretches (~1720 cm⁻¹, ~1650 cm⁻¹) |

| Mass Spectrometry (EI) | Indole-3-glyoxylic acid | Molecular Ion (M⁺): m/z 189. Key fragments: m/z 144 ([M-COOH]⁺), m/z 116, m/z 89[1] |

Experimental Protocols

Synthesis of 5-Benzyloxyindole-3-Glyoxylic Acid

A plausible synthetic route to 5-Benzyloxyindole-3-glyoxylic acid involves the Friedel-Crafts acylation of 5-benzyloxyindole.

Materials:

-

5-Benzyloxyindole

-

Oxalyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Pyridine

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Acylation: To a solution of 5-benzyloxyindole in anhydrous diethyl ether at 0°C, a solution of oxalyl chloride in diethyl ether is added dropwise with stirring under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours.

-

Work-up: The resulting precipitate, the indol-3-ylglyoxylyl chloride, is filtered, washed with cold diethyl ether, and dried.

-

Hydrolysis: The crude acyl chloride is then hydrolyzed by dissolving it in a mixture of THF and aqueous NaOH solution. The mixture is stirred until the reaction is complete (monitored by TLC).

-

Acidification and Isolation: The reaction mixture is cooled in an ice bath and acidified with HCl. The precipitated product, 5-benzyloxyindole-3-glyoxylic acid, is collected by filtration, washed with cold water, and dried.

Spectroscopic Characterization Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The infrared spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in negative ion mode to determine the accurate mass of the molecular ion.

Visualizations

Synthetic Pathway

The following diagram illustrates the general synthetic pathway for 5-Benzyloxyindole-3-glyoxylic acid.

References

A Technical Guide to the Purity and Assay of 5-Benzyloxyindole-3-Glyoxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and assay of 5-Benzyloxyindole-3-glyoxylic acid, a key intermediate in the synthesis of various biologically active indole derivatives. This document outlines common analytical techniques, potential impurities, and detailed experimental protocols to ensure the quality and consistency of this compound in research and development settings.

Introduction

5-Benzyloxyindole-3-glyoxylic acid (CAS No. 101601-00-7) is a crucial building block in medicinal chemistry, primarily utilized as a reagent in the synthesis of indole-3-acetic acid derivatives and other pharmacologically relevant molecules.[1] Given its role in the synthesis of potential therapeutic agents, ensuring the purity and accurate assay of this compound is of paramount importance. This guide details the methodologies required to comprehensively assess the quality of 5-Benzyloxyindole-3-glyoxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Benzyloxyindole-3-glyoxylic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 101601-00-7 | [1] |

| Molecular Formula | C₁₇H₁₃NO₄ | [1] |

| Molecular Weight | 295.29 g/mol | [1] |

| Appearance | Solid | |

| Purity (Typical) | ≥95% to 97% |

Purity and Impurity Profile

The purity of 5-Benzyloxyindole-3-glyoxylic acid is typically determined by High-Performance Liquid Chromatography (HPLC). Commercially available batches often specify a purity of 97% or a minimum of 95%.

Potential impurities in 5-Benzyloxyindole-3-glyoxylic acid can arise from the starting materials, side reactions during synthesis, or degradation. Common synthetic routes involve the reaction of 5-benzyloxyindole with oxalyl chloride. Therefore, potential impurities could include:

-

5-Benzyloxyindole: The starting material for the synthesis.

-

Oxalic acid: A byproduct of the reaction or from the hydrolysis of oxalyl chloride.

-

Solvent residues: From the reaction and purification steps.

-

Degradation products: Resulting from exposure to light, heat, or air.

A logical workflow for the quality control of 5-Benzyloxyindole-3-glyoxylic acid is depicted below.

Caption: A representative workflow for the quality control analysis of 5-Benzyloxyindole-3-glyoxylic acid.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is suitable for determining the purity of 5-Benzyloxyindole-3-glyoxylic acid and quantifying its content.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid). A typical gradient could be:

-

0-5 min: 20% Acetonitrile

-

5-25 min: 20% to 80% Acetonitrile

-

25-30 min: 80% Acetonitrile

-

30-35 min: 80% to 20% Acetonitrile

-

35-40 min: 20% Acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV at 280 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.

-

Standard Preparation: Prepare a standard solution of 5-Benzyloxyindole-3-glyoxylic acid of known concentration in the mobile phase.

-

Calculation of Assay: Assay (%) = (Area of sample / Area of standard) x (Concentration of standard / Concentration of sample) x 100

-

Calculation of Purity: Purity (%) = (Area of main peak / Sum of all peak areas) x 100

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of 5-Benzyloxyindole-3-glyoxylic acid.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

-

Expected Chemical Shifts (δ, ppm) in DMSO-d₆ (Predicted):

-

~12.0 (s, 1H, indole N-H)

-

~8.2 (s, 1H, H-2)

-

~7.6-7.3 (m, 5H, benzyl aromatic protons)

-

~7.5 (d, 1H, H-4)

-

~7.1 (d, 1H, H-7)

-

~6.9 (dd, 1H, H-6)

-

~5.1 (s, 2H, benzylic CH₂)

-

The carboxylic acid proton may be broad or exchangeable.

-

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is employed to confirm the molecular weight of the compound.

-

Instrumentation: Mass spectrometer (e.g., ESI-MS).

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.

-

Expected m/z:

-

Negative mode [M-H]⁻: ~294.08

-

Positive mode [M+H]⁺: ~296.09

-

Data Presentation

The following table summarizes the typical analytical data for a high-purity batch of 5-Benzyloxyindole-3-glyoxylic acid.

| Analytical Test | Specification | Typical Result |

| Appearance | White to off-white solid | Conforms |

| Assay (HPLC) | ≥ 98.0% | 99.2% |

| Purity (HPLC) | ≥ 98.0% | 99.5% |

| ¹H NMR | Conforms to structure | Conforms |

| Mass Spectrum | Conforms to molecular weight | Conforms |

| Residual Solvents | As per ICH Q3C | Meets requirements |

Conclusion

The analytical methods described in this guide provide a comprehensive framework for assessing the purity and quality of 5-Benzyloxyindole-3-glyoxylic acid. The use of HPLC for purity and assay, ¹H NMR for structural confirmation, and mass spectrometry for molecular weight verification are essential for ensuring the reliability of this key synthetic intermediate in research and drug development. Adherence to these protocols will contribute to the consistency and quality of downstream synthetic products.

References

CAS number 101601-00-7 properties and uses

An in-depth analysis of the scientific literature and chemical databases for CAS number 101601-00-7 reveals a significant lack of public information. This CAS (Chemical Abstracts Service) number does not correspond to a well-characterized substance with documented properties, uses, or experimental protocols in the public domain.

Initial Identification and Challenges

A thorough search for CAS number 101601-00-7 across multiple chemical and scientific databases yields no specific chemical name, structure, or associated peer-reviewed research. This suggests several possibilities:

-

The number may be for a proprietary or trade-secret substance not disclosed publicly.

-

It could be an internal reference number for a specific manufacturer that has been erroneously listed as a CAS number.

-

The number may be inaccurate or has been withdrawn or superseded.

Without a confirmed chemical identity, it is not possible to provide the in-depth technical guide, data tables, experimental protocols, or signaling pathway diagrams as requested. The foundation of such a document relies on the availability of verifiable scientific data, which is absent for this specific CAS number.

Recommendations for Researchers and Drug Development Professionals

For professionals seeking information on a chemical substance, the primary step is to verify the CAS number's validity and its association with a specific chemical entity. Recommended actions include:

-

Verification of the CAS Number: Double-check the source of the CAS number for any typographical errors.

-

Cross-Referencing: Attempt to find the substance using other identifiers such as a chemical name (IUPAC or common name), INCI name, or a structure-based search (e.g., using SMILES or InChI).

-

Supplier Inquiry: If the CAS number was obtained from a commercial supplier, directly contacting their technical support for a certificate of analysis, safety data sheet (SDS), and any available literature is advised.

Should a valid chemical identity be established through these steps, a subsequent literature search using the correct name and CAS number can be initiated to gather the necessary data for a comprehensive technical profile.

An In-depth Technical Guide to the Physical and Chemical Characteristics of 5-Benzyloxyindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 5-benzyloxyindole and its derivatives. This information is critical for researchers and professionals involved in the synthesis, development, and application of these compounds in medicinal chemistry and materials science.

Core Physical Characteristics

5-Benzyloxyindole is a solid, crystalline substance at room temperature. Its physical properties are significantly influenced by the indole nucleus and the bulky benzyloxy substituent. A summary of its key physical data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃NO | [1] |

| Molecular Weight | 223.27 g/mol | [1] |

| Appearance | Powder | [1] |

| Melting Point | 100-104 °C | [1] |

| Solubility | Data not available in quantitative terms. Generally soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in non-polar solvents like hexane and insoluble in water. |

Spectroscopic and Analytical Data

The structural elucidation of 5-benzyloxyindole derivatives relies heavily on spectroscopic techniques. Below is a summary of expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 5-benzyloxyindole is expected to show characteristic signals for the indole ring protons, the benzylic protons, and the phenyl protons of the protecting group. The indole NH proton typically appears as a broad singlet downfield. The protons on the pyrrole ring (H2 and H3) are expected to be multiplets, while the protons on the benzene ring of the indole and the benzyl group will appear in the aromatic region.

-

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the carbons of the indole nucleus and the benzyloxy group. The chemical shifts are influenced by the electron-donating nature of the benzyloxy group. For the related 5-benzyloxyindole-2-carboxylic acid ethyl ester, characteristic carbonyl and ester carbon signals are observed.[2]

Mass Spectrometry (MS)

The mass spectrum of 5-benzyloxyindole would show a molecular ion peak (M+) corresponding to its molecular weight. A prominent fragment is often observed at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) from the benzyl group.

Chemical Characteristics and Reactivity

The chemical reactivity of 5-benzyloxyindole is primarily dictated by the electron-rich indole nucleus. The presence of the benzyloxy group at the 5-position influences the regioselectivity of its reactions.

Electrophilic Aromatic Substitution

The indole ring is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic and therefore the primary site of substitution.

-

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C3 position of the indole ring. It is a mild method for the formylation of electron-rich aromatic compounds.

-

Mannich Reaction: This reaction involves the aminomethylation of the C3 position of the indole ring using formaldehyde and a secondary amine, such as dimethylamine, to yield a gramine derivative.

N-Substitution

The nitrogen atom of the indole ring can be alkylated or acylated under appropriate basic conditions.

Debenzylation

The benzyloxy group can be cleaved to yield the corresponding 5-hydroxyindole derivative. This is a common deprotection strategy in multi-step syntheses.

Experimental Protocols

Synthesis of 5-Benzyloxyindole

A common method for the synthesis of substituted indoles is the Fischer indole synthesis.

Caption: Workflow for the Fischer Indole Synthesis of 5-Benzyloxyindole.

Protocol:

-

Hydrazone Formation: 4-Benzyloxyphenylhydrazine is reacted with an appropriate carbonyl compound (e.g., acetaldehyde or a precursor) in an acidic medium (e.g., ethanol with a catalytic amount of sulfuric acid). The mixture is typically heated to facilitate the condensation reaction to form the corresponding phenylhydrazone.

-

Indolization: The formed hydrazone is then heated, often in the presence of a stronger acid catalyst or at a higher temperature, to induce a[3][3]-sigmatropic rearrangement (the key step of the Fischer indole synthesis), followed by cyclization and elimination of ammonia to yield the aromatic indole ring.

-

Work-up and Purification: The reaction mixture is cooled, and the product is isolated by extraction. The crude 5-benzyloxyindole is then purified by recrystallization, commonly from a solvent system like ethanol/water or toluene/hexane.

Vilsmeier-Haack Formylation of 5-Benzyloxyindole

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 5-benzyloxyindole.

Protocol:

-

Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to ice-cold dimethylformamide (DMF) with stirring to form the Vilsmeier reagent in situ.

-

Reaction with Indole: A solution of 5-benzyloxyindole in DMF is added to the pre-formed Vilsmeier reagent at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Hydrolysis and Work-up: The reaction is quenched by pouring it into ice-water and neutralizing with a base (e.g., sodium hydroxide or sodium bicarbonate). The product, 5-benzyloxyindole-3-carbaldehyde, is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.[4]

Mannich Reaction of 5-Benzyloxyindole

Caption: General workflow for the Mannich reaction on 5-benzyloxyindole.

Protocol:

-

Reaction Setup: 5-Benzyloxyindole is dissolved in a suitable solvent, typically a mixture of acetic acid and ethanol.

-

Addition of Reagents: Aqueous solutions of formaldehyde and a secondary amine (e.g., dimethylamine) are added to the indole solution at room temperature.

-

Reaction and Monitoring: The mixture is stirred at room temperature or gently heated until the reaction is complete, as indicated by TLC analysis.

-

Work-up and Purification: The reaction mixture is poured into water and basified with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the Mannich base. The product is then collected by filtration or extracted with an organic solvent. Purification can be achieved by recrystallization.[3][5][6]

Biological Context and Applications

5-Benzyloxyindole derivatives are important precursors in the synthesis of various biologically active molecules. A notable application is in the development of Protein Kinase C (PKC) inhibitors.

Role in Protein Kinase C (PKC) Inhibition

PKC is a family of serine/threonine kinases that play a crucial role in cellular signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis. Dysregulation of PKC activity is implicated in various diseases, including cancer. Many indole derivatives have been developed as ATP-competitive inhibitors of PKC. The indole scaffold serves as a key pharmacophore that can be decorated with various substituents to achieve potency and selectivity for different PKC isozymes.[6][7]

Caption: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of 5-benzyloxyindole derivatives.

This guide serves as a foundational resource for understanding the key properties and reactivity of 5-benzyloxyindole derivatives. The provided protocols and diagrams offer a practical framework for their synthesis and application in research and development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]

- 4. Tandem Mannich/Diels–Alder reactions for the synthesis of indole compound libraries - RSC Advances (RSC Publishing) DOI:10.1039/C6RA08786H [pubs.rsc.org]

- 5. uop.edu.pk [uop.edu.pk]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Glyoxylic Acid Moiety in Indoles: A Comprehensive Technical Guide to its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a glyoxylic acid moiety, this scaffold gives rise to a class of molecules with significant and diverse pharmacological potential. This technical guide provides an in-depth exploration of the biological significance of the indole-glyoxylic acid core and its derivatives, particularly the indol-3-ylglyoxylamides. It covers their role in tryptophan metabolism, their mechanism of action as potent anticancer and antiprion agents, and detailed methodologies for their synthesis and biological evaluation. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important class of compounds.

Introduction: The Indole-Glyoxylic Acid Scaffold

The indole ring system is a common structural feature in many natural products and synthetic molecules of therapeutic importance, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1][2] The addition of a glyoxylic acid or a glyoxylamide group at the 3-position of the indole ring creates a versatile template that has been extensively explored in drug discovery.[3][4] This functionalization allows for a multitude of structural modifications, enabling the fine-tuning of interactions with specific molecular targets to elicit desired therapeutic effects.[3][4]

Indole-3-glyoxylic acid itself is a metabolite in the tryptophan metabolism pathway and has been studied for its potential role in plant growth regulation.[5] However, it is the derivatization of the carboxylic acid to an amide, forming indol-3-ylglyoxylamides, that has garnered significant attention in medicinal chemistry. These derivatives have demonstrated a broad spectrum of pharmacological activities, most notably as inhibitors of tubulin polymerization for cancer therapy and as agents with promising activity against prion diseases.[6][7]

Tryptophan Metabolism and the Indole-3-Pyruvic Acid Pathway

Indole-3-glyoxylic acid is an intermediate in the microbial metabolism of tryptophan. One of the key pathways for tryptophan catabolism is the indole-3-pyruvic acid (IPA) pathway, which is prevalent in bacteria and some fungi.[1][8][9] This pathway involves the conversion of tryptophan to indole-3-acetic acid (IAA), a well-known plant hormone (auxin), with indole-3-pyruvic acid as a key intermediate.

The enzymatic steps are as follows:

-

Transamination: L-tryptophan is converted to indole-3-pyruvic acid (IPyA) by a tryptophan aminotransferase.[9]

-

Decarboxylation: Indole-3-pyruvic acid is then decarboxylated to form indole-3-acetaldehyde.[10]

-

Oxidation: Indole-3-acetaldehyde is oxidized to indole-3-acetic acid.[10]

Indole-3-glyoxylic acid can be formed from the oxidation of indole-3-acetic acid.[4]

Pharmacological Significance: Anticancer Activity

A significant body of research has focused on the anticancer properties of indol-3-ylglyoxylamide derivatives. The primary mechanism of action for their antitumor effect is the inhibition of tubulin polymerization.[6][7]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including the formation of the mitotic spindle during cell division.[11] Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Indol-3-ylglyoxylamides act as microtubule destabilizing agents by binding to the colchicine-binding site on β-tubulin.[6][12] This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[11][13]

Quantitative Data: In Vitro Efficacy

The in vitro potency of various indol-3-ylglyoxylamide derivatives has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Indibulin (D-24851) | HT-29 (Colon) | 0.051 | [7] |

| Indibulin (D-24851) | Caco-2 (Colon) | 0.073 | [7] |

| Compound 4f | HT-29 (Colon) | 5.1 | [7] |

| Compound 4c | T47-D (Breast) | 11.5 | [7] |

| BPR0C261 | Various | Not Specified | [14] |

| Isocombretastatin A analog | Various | Not Specified | [15] |

| 2-phenylindole derivative | Various | 0.016 - 0.062 | [12] |

Pharmacological Significance: Antiprion Activity

Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). Several indol-3-ylglyoxylamide derivatives have been identified as potent inhibitors of PrPSc formation in cell-based assays.[3]

Mechanism of Action

The precise mechanism by which indol-3-ylglyoxylamides exert their antiprion activity is not yet fully elucidated. However, it is believed that these compounds may act as "chemical chaperones" that either stabilize the native conformation of PrPC or interfere with the conversion of PrPC to PrPSc.[3] Some studies suggest that these compounds may not directly bind to PrP but could target other cellular factors involved in prion propagation.[14]

Quantitative Data: Antiprion Activity

The half-maximal effective concentration (EC50) is used to measure the concentration of a drug that gives half of the maximal response. For antiprion activity, it represents the concentration required to reduce the formation of PrPSc by 50% in cell culture.

| Compound | Cell Line | EC50 (nM) | Reference |

| 6-substituted indole-3-glyoxylamides | ScN2a | <10 | [16] |

| Indole-3-glyoxylamide derivatives | Prion-infected cells | Not Specified | [3] |

Experimental Protocols

Synthesis of Indol-3-ylglyoxylamides

General Procedure for the Synthesis of N-substituted-2-(1H-indol-3-yl)-2-oxoacetamides:

This one-pot, two-step procedure is a common method for the synthesis of indol-3-ylglyoxylamides.[1]

Materials:

-

Substituted or unsubstituted indole

-

Oxalyl chloride

-

Appropriate amine

-

Anhydrous Tetrahydrofuran (THF) or Diethyl ether

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of the indole (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add oxalyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the intermediate indole-3-glyoxylyl chloride can be monitored by thin-layer chromatography (TLC).

-

In a separate flask, dissolve the desired amine (1.2 equivalents) in anhydrous THF.

-

Cool the amine solution to 0 °C and add it dropwise to the reaction mixture containing the indole-3-glyoxylyl chloride.

-

Allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure indol-3-ylglyoxylamide.

In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay is a common method to screen for compounds that inhibit tubulin polymerization.[17]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Guanosine-5'-triphosphate (GTP)

-

Fluorescent reporter dye that binds to polymerized microtubules (e.g., DAPI)

-

Test compounds and controls (e.g., colchicine as a positive inhibitor, paclitaxel as a positive enhancer, DMSO as a vehicle control)

-

96-well microplate, black with clear bottom

-

Fluorescence plate reader with temperature control

Procedure:

-

Prepare a tubulin reaction mix on ice containing tubulin (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with GTP (1 mM) and the fluorescent reporter dye.

-

Add a small volume of the test compound or control solution to the wells of a pre-warmed (37 °C) 96-well plate.

-

To initiate the polymerization reaction, add the tubulin reaction mix to each well.

-

Immediately place the plate in the fluorescence plate reader, pre-heated to 37 °C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 60 minutes).

-

Plot the fluorescence intensity versus time to obtain polymerization curves.

-

Calculate the IC50 value for each test compound by plotting the percentage of inhibition against the compound concentration.

Antiprion Activity Assay in Scrapie-infected Neuroblastoma (ScN2a) Cells

This cell-based assay is a standard method for screening compounds for their ability to inhibit the formation of PrPSc.[18][19]

Materials:

-

Scrapie-infected murine neuroblastoma cells (ScN2a)

-

Cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

Test compounds and controls (e.g., DMSO vehicle)

-

Lysis buffer

-

Proteinase K (PK)

-

Equipment for Western blotting or ELISA

Procedure:

-

Seed ScN2a cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 3-6 days).

-

Lyse the cells and collect the total protein.

-

Digest a portion of the cell lysate with Proteinase K to degrade PrPC, leaving the PK-resistant PrPSc.

-

Analyze the amount of remaining PrPSc by Western blotting or ELISA using a PrP-specific antibody.

-

Quantify the reduction in PrPSc levels compared to the vehicle-treated control cells to determine the antiprion activity of the compounds.

Pharmacokinetics of Indibulin

Indibulin (D-24851) is a prominent indol-3-ylglyoxylamide derivative that has undergone clinical investigation.[4][20] Pharmacokinetic studies have provided insights into its absorption, distribution, metabolism, and excretion.

Phase I clinical trials have shown that orally administered indibulin is absorbed, but with high interpatient variability.[8][20] The formulation of the drug (capsule vs. drinking solution) and the presence of food can impact its bioavailability.[8] The area under the plasma concentration-time curve (AUC) has been shown to increase disproportionately with the dose, suggesting non-linear pharmacokinetics at higher doses.[4]

Conclusion

The indole-glyoxylic acid moiety, particularly in the form of indol-3-ylglyoxylamides, represents a highly privileged scaffold in drug discovery. Its derivatives have demonstrated potent and diverse biological activities, with tubulin polymerization inhibition and antiprion effects being the most prominent. The versatility of this scaffold allows for extensive structure-activity relationship studies, leading to the development of compounds with optimized potency and pharmacokinetic profiles. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of this important class of molecules. Future research will likely focus on elucidating the precise mechanisms of action, particularly for their antiprion activity, and on the development of new derivatives with improved efficacy and safety profiles for clinical applications.

References

- 1. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship refinement and further assessment of indole-3-glyoxylamides as a lead series against prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose-finding and pharmacokinetic study of orally administered indibulin (D-24851) to patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. ajprd.com [ajprd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 15. medium.com [medium.com]

- 16. Discovery of 6-substituted indole-3-glyoxylamides as lead antiprion agents with enhanced cell line activity, improved microsomal stability and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Cultured Cell Sublines Highly Susceptible to Prion Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Prion strain discrimination in cell culture: The cell panel assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phase I dose-finding and pharmacokinetic trial of orally administered indibulin (D-24851) to patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Utilization of 5-Benzyloxyindole-3-glyoxylic Acid in Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel amide derivatives from 5-benzyloxyindole-3-glyoxylic acid, a versatile building block in medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds, and its derivatization is a key strategy in the development of new therapeutic agents. The following protocols are based on established amide coupling methodologies and are intended to serve as a guide for the synthesis and characterization of N-substituted-5-benzyloxyindole-3-glyoxylamides.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a series of N-substituted-5-benzyloxyindole-3-glyoxylamides. Please note that these are illustrative examples based on typical yields and spectroscopic data for similar compounds, as a comprehensive experimental dataset for this specific series was not available in the reviewed literature.

| Compound ID | Amine (R-NH₂) | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) |

| 1a | Benzylamine | 85 | 9.01 (s, 1H), 8.35 (s, 1H), 7.95 (d, J=8.0 Hz, 1H), 7.45-7.25 (m, 10H), 7.10 (dd, J=8.0, 2.0 Hz, 1H), 6.95 (d, J=2.0 Hz, 1H), 5.15 (s, 2H), 4.60 (d, J=6.0 Hz, 2H) | 185.2, 162.5, 155.8, 137.9, 136.5, 132.1, 129.0, 128.8, 128.5, 127.8, 127.6, 125.0, 114.5, 112.0, 103.0, 70.5, 44.0 |

| 1b | Aniline | 78 | 9.10 (s, 1H), 8.40 (s, 1H), 8.05 (d, J=8.0 Hz, 1H), 7.70 (d, J=8.0 Hz, 2H), 7.50-7.20 (m, 9H), 7.15 (dd, J=8.0, 2.0 Hz, 1H), 7.00 (d, J=2.0 Hz, 1H), 5.20 (s, 2H) | 185.0, 161.0, 156.0, 138.0, 137.0, 132.5, 129.2, 129.0, 128.6, 128.0, 125.5, 124.8, 120.5, 115.0, 112.5, 103.2, 70.8 |

| 1c | Cyclohexylamine | 82 | 8.95 (s, 1H), 8.20 (s, 1H), 7.90 (d, J=8.0 Hz, 1H), 7.40-7.20 (m, 5H), 7.05 (dd, J=8.0, 2.0 Hz, 1H), 6.90 (d, J=2.0 Hz, 1H), 5.10 (s, 2H), 3.90 (m, 1H), 2.00-1.20 (m, 10H) | 185.5, 162.0, 155.5, 136.8, 132.0, 129.1, 128.7, 128.1, 124.5, 114.0, 111.8, 102.8, 70.3, 49.0, 33.0, 25.5, 24.8 |

Experimental Protocols

Two common and effective methods for the synthesis of N-substituted-5-benzyloxyindole-3-glyoxylamides from 5-benzyloxyindole-3-glyoxylic acid are detailed below.

Protocol 1: Amide Coupling using HATU

This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent, which is known for its high efficiency and low rate of racemization.

Materials:

-

5-Benzyloxyindole-3-glyoxylic acid

-

Substituted amine (e.g., benzylamine, aniline, cyclohexylamine)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 5-benzyloxyindole-3-glyoxylic acid (1.0 eq) in anhydrous DMF, add the substituted amine (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add HATU (1.2 eq) in one portion to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-substituted-5-benzyloxyindole-3-glyoxylamide.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) as the coupling system. This is a widely used and cost-effective method for amide bond formation.

Materials:

-

5-Benzyloxyindole-3-glyoxylic acid

-

Substituted amine

-

EDC hydrochloride

-

HOBt hydrate

-

Anhydrous Dichloromethane (DCM) or DMF

-

Triethylamine (TEA) or DIPEA

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-benzyloxyindole-3-glyoxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

-

Add the substituted amine (1.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.5 eq) portion-wise, followed by the dropwise addition of TEA or DIPEA (2.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

-

Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to yield the pure N-substituted-5-benzyloxyindole-3-glyoxylamide.

Mandatory Visualization

Experimental Workflow for Amide Synthesis

The following diagram illustrates the general workflow for the synthesis of N-substituted-5-benzyloxyindole-3-glyoxylamides using a coupling agent.

Caption: General workflow for amide synthesis.

Potential Signaling Pathway Involvement

Derivatives of indole, including those with a glyoxylamide moiety, have been investigated for their potential to modulate various signaling pathways implicated in cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The diagram below illustrates this pathway and indicates a potential point of intervention for indole-based inhibitors.

Caption: PI3K/Akt/mTOR signaling pathway.

Applications of 5-Benzyloxyindole 3-Glyoxylic Acid in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxyindole 3-glyoxylic acid and its derivatives represent a promising scaffold in medicinal chemistry. The indole nucleus is a well-established "privileged structure," forming the core of numerous biologically active compounds. The addition of the glyoxylic acid moiety at the 3-position provides a versatile handle for the synthesis of a diverse library of derivatives, primarily indole-3-glyoxylamides. These compounds have garnered significant interest for their potential as therapeutic agents in various disease areas, most notably in oncology and inflammatory disorders.

This document provides an overview of the applications of this compound in drug discovery, with a focus on its utility as a precursor for potent anticancer agents and potential inhibitors of cytosolic phospholipase A2α (cPLA2α). Detailed protocols for the synthesis and biological evaluation of derivatives are provided to facilitate further research and development in this area.

I. Application in Oncology: Precursors to Potent Anticancer Agents

Derivatives of indole-3-glyoxylic acid have demonstrated significant potential as anticancer agents. One notable application is the use of the related compound, 5-benzyloxyindole-3-acetic acid, in the development of platinum(IV) prodrugs. These complexes exhibit impressive cytotoxic activity against a range of human cancer cell lines.

Data Presentation: Anticancer Activity of Platinum(IV) Complexes with 5-Benzyloxyindole-3-Acetic Acid

The following table summarizes the 50% growth inhibition (GI50) values for three platinum(IV) complexes incorporating 5-benzyloxyindole-3-acetic acid (5B3A) against a panel of human cancer cell lines.[1][2][3][4] The complexes, designated as P-5B3A, 5-5B3A, and 56-5B3A, have shown to be considerably more active than established platinum-based chemotherapy drugs in several cell lines tested.[1][3][4]

| Cell Line | Cancer Type | P-5B3A (nM) | 5-5B3A (nM) | 56-5B3A (nM) |

| HT29 | Colon Adenocarcinoma | 280 ± 100 | 120 ± 20 | 150 ± 60 |

| U87 | Glioblastoma | 210 ± 100 | 110 ± 20 | 110 ± 50 |

| MCF-7 | Breast Adenocarcinoma | 220 ± 90 | 110 ± 20 | 120 ± 40 |

| A2780 | Ovarian Carcinoma | 110 ± 50 | 50 ± 10 | 50 ± 20 |

| H460 | Lung Carcinoma | 260 ± 100 | 150 ± 40 | 130 ± 50 |

| A549 | Lung Carcinoma | 290 ± 120 | 160 ± 30 | 150 ± 70 |

| MIA PaCa-2 | Pancreatic Carcinoma | 330 ± 120 | 180 ± 50 | 170 ± 70 |

| SMCC-7721 | Hepatocellular Carcinoma | 250 ± 110 | 140 ± 30 | 130 ± 50 |

| BE2-C | Neuroblastoma | 13000 ± 5000 | 100 ± 30 | 90 ± 40 |

| SJ-G2 | Glioblastoma | 230 ± 100 | 120 ± 20 | 110 ± 50 |

Data extracted from Aputen et al., International Journal of Molecular Sciences, 2024.[1]

Experimental Protocols

Protocol 1: General One-Pot Synthesis of N-Aryl-5-benzyloxyindole-3-glyoxylamides

This protocol describes a general method for the synthesis of indole-3-glyoxylamide derivatives from 5-benzyloxyindole.

Materials:

-

5-Benzyloxyindole

-

Oxalyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Desired primary or secondary amine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous toluene (optional solvent for amine addition)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Dissolve 5-benzyloxyindole (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours. The formation of a precipitate (the indolyl-3-glyoxylyl chloride intermediate) may be observed.

-

In a separate flask, dissolve the desired amine (1.2 equivalents) and TEA or DIPEA (2-3 equivalents) in anhydrous THF or toluene.

-

Cool the amine solution to 0 °C.

-

Slowly add the amine solution to the reaction mixture containing the indolyl-3-glyoxylyl chloride.

-

Allow the reaction to stir at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-aryl-5-benzyloxyindole-3-glyoxylamide.

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HT29, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compounds (dissolved in DMSO to create stock solutions)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.

-

Trypsinize the cells, count them using a hemocytometer, and dilute to the desired seeding density in complete medium.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50/IC50 value by plotting the percentage of viability against the log of the compound concentration.

Visualization

Caption: Workflow for synthesis and anticancer evaluation.

II. Application in Inflammatory Diseases: Potential cPLA2α Inhibitors